molecular formula C13H11FN2O2 B6387430 2-AMINO-5-(2-FLUORO-5-METHYLPHENYL)NICOTINIC ACID CAS No. 1261930-03-3

2-AMINO-5-(2-FLUORO-5-METHYLPHENYL)NICOTINIC ACID

Cat. No.: B6387430
CAS No.: 1261930-03-3
M. Wt: 246.24 g/mol
InChI Key: LJFTXWIDMZMUTO-UHFFFAOYSA-N
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Description

2-Amino-5-(2-fluoro-5-methylphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the second position and a fluoromethylphenyl group at the fifth position of the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-(2-fluoro-5-methylphenyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-fluoro-5-methylphenyl is coupled with a halogenated nicotinic acid derivative in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures, and in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties.

Scientific Research Applications

2-Amino-5-(2-fluoro-5-methylphenyl)nicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and certain types of cancer.

    Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 2-amino-5-(2-fluoro-5-methylphenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluoromethylphenyl group enhances its binding affinity to these targets, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

  • 2-Amino-5-fluoropyridine
  • 2-Amino-5-methylphenol
  • 2-Amino-2-(3-fluoro-5-methoxyphenyl)acetic acid

Comparison: Compared to these similar compounds, 2-amino-5-(2-fluoro-5-methylphenyl)nicotinic acid is unique due to the presence of both the amino and fluoromethylphenyl groups on the nicotinic acid structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-5-(2-fluoro-5-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c1-7-2-3-11(14)9(4-7)8-5-10(13(17)18)12(15)16-6-8/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFTXWIDMZMUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687165
Record name 2-Amino-5-(2-fluoro-5-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-03-3
Record name 2-Amino-5-(2-fluoro-5-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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